molecular formula C9H8F2N2O B2611242 1-(3,4-Difluorophenyl)-imidazolidin-2-one CAS No. 162748-23-4

1-(3,4-Difluorophenyl)-imidazolidin-2-one

Cat. No.: B2611242
CAS No.: 162748-23-4
M. Wt: 198.173
InChI Key: GGYRSKAMOPWACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-imidazolidin-2-one is a chemical compound characterized by the presence of a difluorophenyl group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-imidazolidin-2-one typically involves the reaction of 3,4-difluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, biocatalytic methods employing engineered enzymes have been explored to achieve high enantioselectivity and efficiency in the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazolidinone products.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-(3,4-Difluorophenyl)-imidazolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-imidazolidin-2-one involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The imidazolidinone ring may also contribute to the compound’s stability and bioavailability. Detailed studies on the molecular pathways involved are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-imidazolidin-2-one
  • 1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Comparison: 1-(3,4-Difluorophenyl)-imidazolidin-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .

Biological Activity

1-(3,4-Difluorophenyl)-imidazolidin-2-one (CAS No. 162748-23-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈F₂N₂O
  • Molecular Weight : 186.17 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that imidazolidin-2-one derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various derivatives against human prostate adenocarcinoma (PC3) and embryonic kidney (HEK293) cell lines. The results showed that this compound demonstrated a notable inhibitory effect on cell viability, with IC50 values indicating potent activity against cancer cells .

Antifungal Activity

Another area of research focused on the antifungal properties of this compound. In vitro assays revealed that it effectively inhibited the growth of various Candida species, highlighting its potential as an antifungal agent. The mechanism appears to involve disruption of fungal cell wall integrity and interference with metabolic pathways crucial for fungal survival .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cell Signaling Pathways : It has been suggested that the compound interferes with signaling pathways that regulate cell division and apoptosis.

Research indicates that these mechanisms are mediated through interactions with specific molecular targets, leading to altered cellular responses .

Study 1: Cytotoxicity Assay

In a controlled experiment, PC3 and HEK293 cells were treated with varying concentrations of this compound. The MTS assay was employed to measure cell viability post-treatment. The findings suggested a dose-dependent response, with significant reductions in cell viability observed at higher concentrations (p < 0.05) compared to control groups .

Concentration (µM)PC3 Cell Viability (%)HEK293 Cell Viability (%)
0100100
108590
256070
503050

Study 2: Antifungal Efficacy

A separate study assessed the antifungal efficacy against Candida albicans. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) that demonstrated effective fungal growth inhibition.

Compound Concentration (µg/mL)C. albicans Growth (% Inhibition)
00
540
1070
20>90

Properties

IUPAC Name

1-(3,4-difluorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYRSKAMOPWACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.